molecular formula C10H10F3NO2 B043868 4-(Trifluoromethyl)-L-phenylalanine CAS No. 122839-56-9

4-(Trifluoromethyl)-L-phenylalanine

Cat. No. B043868
M. Wt: 233.19 g/mol
InChI Key: CRFFPDBJLGAGQL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties1. However, specific information about “4-(Trifluoromethyl)-L-phenylalanine” is not readily available.



Synthesis Analysis

Trifluoromethyl-containing compounds can be synthesized through various methods. For instance, trifluoromethylpyridines can be synthesized through a process involving the protection of crops from pests2. However, the exact synthesis process for “4-(Trifluoromethyl)-L-phenylalanine” is not specified in the available literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. However, specific information about the molecular structure of “4-(Trifluoromethyl)-L-phenylalanine” is not available3.



Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, they can be involved in radical trifluoromethylation reactions1. However, specific information about the chemical reactions of “4-(Trifluoromethyl)-L-phenylalanine” is not available.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and solubility5. However, specific information about the physical and chemical properties of “4-(Trifluoromethyl)-L-phenylalanine” is not available.


Scientific Research Applications

  • It acts as a phosphotyrosyl mimetic suitable for inhibitors targeting signal transduction pathways, including SH2 and PTP domains and protein-tyrosine phosphatases (Yao et al., 1999).

  • This compound shows promise in targeted alpha therapy (TAT) for various cancers (Watanabe et al., 2018).

  • Derivatives like 4′-Azido-3′,5′-ditrito-L-phenylalanine peptides are used for specific photoaffinity labeling of receptor and enzyme molecules (Fischli et al., 1976).

  • 4-cyano-L-phenylalanine (pCNPhe) serves as a vibrational reporter of protein environments and is genetically incorporated into proteins to study local structures and dynamics (Bazewicz et al., 2012).

  • L-Phenylalanine, an essential amino acid, has applications in human health and nutritional products (Liu et al., 2018).

  • Modified L-phenylalanine 4-hydroxylase from Chromobacterium violaceum, with increased l-tryptophan hydroxylation activity, can improve pharmacological applications (Kino et al., 2009).

  • Photoreactive compounds derived from this amino acid are used to study phenylpropanoid biosynthesis (Hashimoto et al., 2000).

  • 4-nitrophenylalanine (4NP) forms hydrogen bonding mediated crystals in water, aiding in peptide synthesis (Singh et al., 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For instance, some trifluoromethyl-containing compounds can cause skin burns and eye damage6. However, specific safety and hazard information for “4-(Trifluoromethyl)-L-phenylalanine” is not available.


Future Directions

The future directions of research on trifluoromethyl-containing compounds could involve the development of new synthesis methods, the exploration of novel applications, and the improvement of existing technologies7. However, specific future directions for “4-(Trifluoromethyl)-L-phenylalanine” are not specified in the available literature.


Please note that this information is based on general knowledge about trifluoromethyl-containing compounds and may not apply directly to “4-(Trifluoromethyl)-L-phenylalanine”. For more specific information, further research or consultation with a subject matter expert may be necessary.


properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347041
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-L-phenylalanine

CAS RN

114926-38-4
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 2
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 3
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 4
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 6
4-(Trifluoromethyl)-L-phenylalanine

Citations

For This Compound
45
Citations
BY Yang, S Telu, V Pike - 2018 - Soc Nuclear Med
… [ 18 F](R)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid ([ 18 F]3;[ 18 F]4-trifluoromethyl-L-phenylalanine) was obtained in 69% yield. Conclusions: These results point to the ease …
Number of citations: 1 jnm.snmjournals.org
Y Takechi-Haraya, K Aki, Y Tohyama, Y Harano… - Pharmaceuticals, 2017 - mdpi.com
… By introducing 4-trifluoromethyl-l-phenylalanine to the N terminus of R8, the non-endocytic membrane translocation of 19 F-labeled R8 ( 19 F-R8) into a human myeloid leukemia cell …
Number of citations: 21 www.mdpi.com
Y Takechi-Haraya, H Saito… - Glycosaminoglycans and …, 2018 - books.google.com
… By introducing 4-trifluoromethyl-L-phenylalanine to the N terminus of R8, the non-endocytic membrane translocation of 1 F-labeled R8 (" F-R8) into a human myeloid leukemia cell line …
Number of citations: 0 books.google.com
NG Sharaf, AM Gronenborn - Methods in enzymology, 2015 - Elsevier
19 F solution NMR is a powerful and versatile tool to study protein structure and protein–ligand interactions due to the favorable NMR characteristics of the 19 F atom, its absence in …
Number of citations: 67 www.sciencedirect.com
AD St-Jacques, JM Rodriguez, MG Eason… - Nature …, 2023 - nature.com
… a To evaluate conformational equilibrium of AAT variants, we introduced the fluorinated amino acid 4-trifluoromethyl-l-phenylalanine at position F217 (orange), which is located closer to …
Number of citations: 4 www.nature.com
D Madsen, FP Jørgensen, D Palmer… - ACS Combinatorial …, 2020 - ACS Publications
… General trends among the hits included the presence of a 4-trifluoromethyl-l-phenylalanine as the second amino acid and an ethyl-group on the R 1 -position (Figure 4) originating from …
Number of citations: 4 pubs.acs.org
BJ Rauch, JJ Porter, RA Mehl, JJ Perona - Biochemistry, 2016 - ACS Publications
The Methanocaldcoccus jannaschii tyrosyl-tRNA synthetase (TyrRS):tRNA Tyr cognate pair has been used to incorporate a large number of noncanonical amino acids (ncAAs) into …
Number of citations: 36 pubs.acs.org
N Cakic, B Tickner, M Zaiss, D Esteban-Gómez… - Inorganic …, 2017 - ACS Publications
We report a detailed study of the solution structure and water exchange rate of a Eu(III) complex with the cyclen-based ligand L 1 , containing (S)-2-(2-acetamido)-3-(4-(trifluoromethyl)…
Number of citations: 21 pubs.acs.org
D Hagiwara, H Miyake, N Igari, M Karino… - Journal of medicinal …, 1994 - ACS Publications
As an extension of our studies on discovering a novel substance P (SP) antagonist, we modified the previously reported dipeptide, JV2-[. ZV2-(l. Zi-mdol-3-ylcarbonyl)-L-lysyl]-JV-methyl-…
Number of citations: 28 pubs.acs.org
J Zhang, D Song, FK Schackert, J Li, S Xiang… - Science …, 2023 - science.org
Solid-state nuclear magnetic resonance (ssNMR) methods can probe the motions of membrane proteins in liposomes at the atomic level and propel the understanding of biomolecular …
Number of citations: 1 www.science.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.